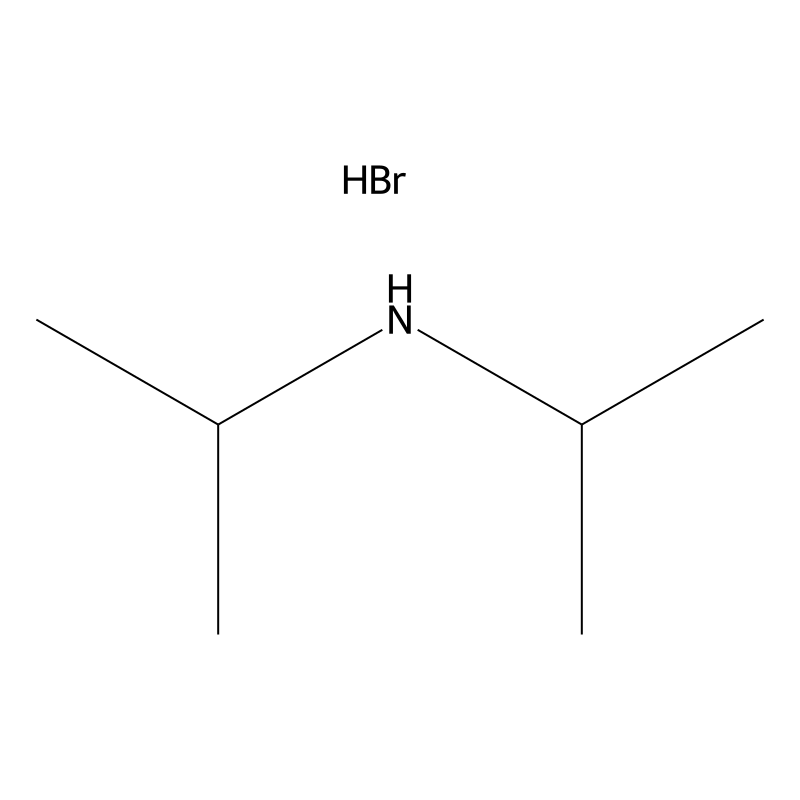

Diisopropylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diisopropylamine hydrobromide is an organic compound with the chemical formula C₆H₁₆BrN. It is a quaternary ammonium salt derived from diisopropylamine and hydrobromic acid. This compound appears as a colorless liquid and has a phase transition temperature of approximately -13.7°C, indicating its volatility and potential applications in various chemical processes . The compound is known for its ability to emit ultraviolet light in the range of 200-400 nm, which may be relevant in photochemical applications .

DIPAB itself does not have a well-defined mechanism of action in biological systems. However, its amine functionality can participate in various interactions, depending on the context. For example, the positively charged nitrogen can interact with negatively charged biomolecules like phosphates in DNA or cell membranes []. Additionally, the steric hindrance caused by the isopropyl groups can influence the reactivity of the amine group.

Further Research:

The specific mechanism of action of DIPAB would depend on the intended use in a particular research application. More information about the research context is needed for a detailed analysis of its mechanism.

DIPAB can be irritating to the skin, eyes, and respiratory system. It is also flammable [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DIPAB.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Follow proper disposal procedures according to local regulations.

Organic Synthesis:

- As a Base: Due to its basic nature, Diisopropylamine hydrobromide can act as a deprotonating agent in various organic reactions. This allows for the formation of new carbon-carbon bonds and other functionalities. Source: TCI America, "Diisopropylamine Hydrobromide 30321-74-5":

- As a Catalyst: Diisopropylamine hydrobromide can be employed as a catalyst in different organic transformations, such as aldol condensations and Michael additions. Source: GlpBio, "Diisopropylamine hydrobromide":

Materials Science:

- Perovskite Solar Cells: Diisopropylamine hydrobromide has been investigated as a potential dopant material in perovskite solar cells, aiming to improve their efficiency and stability. Source: TCI America, "Diisopropylamine Hydrobromide 30321-74-5":

Other Applications:

- Biomedical Research: Diisopropylamine hydrobromide may find use in certain biomedical research areas, although the specific applications are still under investigation.

- Nucleophilic Substitution: The hydrobromide ion can be displaced by nucleophiles, leading to the formation of new amine derivatives.

- Acid-Base Reactions: As a weak base, diisopropylamine hydrobromide can react with strong acids to form stable salts.

- Decomposition Reactions: Under certain conditions, it may decompose to yield diisopropylamine and hydrobromic acid.

These reactions highlight the compound's versatility in synthetic chemistry.

Diisopropylamine hydrobromide can be synthesized through several methods:

- Neutralization Reaction: Mixing diisopropylamine with hydrobromic acid in an appropriate solvent leads to the formation of diisopropylamine hydrobromide.

- Ion Exchange Method: Using an ion-exchange resin that exchanges bromide ions with other halides can yield the desired salt.

- Crystallization: The product can be purified through crystallization techniques after synthesis to obtain high purity.

These methods are commonly employed in laboratory settings for the preparation of this compound.

Diisopropylamine hydrobromide has several applications across various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.

- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.

- Catalysis: The compound may function as a catalyst or catalyst precursor in certain

Several compounds share structural similarities with diisopropylamine hydrobromide. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethylamine Hydrobromide | C₄H₁₃BrN | Used as a reagent; less sterically hindered than diisopropylamine. |

| Triethylamine | C₆H₁₅N | A tertiary amine; used as a base and catalyst. |

| N,N-Dimethylaminopropylamine | C₇H₁₈N | Exhibits different solubility properties; used in pharmaceuticals. |

Uniqueness of Diisopropylamine Hydrobromide

Diisopropylamine hydrobromide is unique due to its specific steric hindrance from the two isopropyl groups, which affects its reactivity and interaction profiles compared to simpler amines like diethylamine. Its ability to form stable salts and its potential applications in organic synthesis further distinguish it from similar compounds.

Catalytic reductive amination is a cornerstone method for synthesizing amine derivatives, including diisopropylamine hydrobromide. This process typically involves the condensation of aldehydes or ketones with amines, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its mild reactivity and compatibility with acid-sensitive functional groups. In dichloroethane (DCE) or tetrahydrofuran (THF) solvents, NaBH(OAc)₃ facilitates high-yield reductive amination of aliphatic aldehydes with secondary amines like diisopropylamine, achieving conversions exceeding 90% under optimized conditions.

A critical challenge in diisopropylamine hydrobromide synthesis is minimizing byproducts such as aldol adducts and alcohols. Studies on long-chain aldehydes in microemulsion systems (MES) demonstrate that maintaining low aldehyde concentrations during reaction suppresses aldol condensation, enhancing selectivity toward the target amine. For instance, a cyclic semibatch operation with controlled aldehyde dosing in MES achieved a selectivity of 64.3% and yield of 43.8%, outperforming continuous stirred-tank reactor configurations.

Cobalt-containing catalysts have also been explored for reductive amination. Composites with metallic cobalt nanoparticles supported on silica aerosil show promise, though diisopropylamine presents unique challenges. In reactions involving p-methoxybenzaldehyde, diisopropylamine failed to undergo amination, instead yielding p-methoxybenzyl alcohol as the primary product. This underscores the steric and electronic limitations of bulky secondary amines in catalytic systems optimized for primary amines.

Table 1: Comparative Catalytic Systems for Reductive Amination

| Catalyst | Substrate Pair | Solvent | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| NaBH(OAc)₃ | Aliphatic Aldehyde + DIPA | DCE | 92 | 88 | |

| Rh/SulfoXantphos | Undecanal + DEA | MES | 43.8 | 64.3 | |

| Co/aerosil | p-Methoxybenzaldehyde + DIPA | THF | 0* | N/A |

*Reaction yielded p-methoxybenzyl alcohol instead of amine.

Solution-Phase Crystallization Techniques for Ferroelectric Phase Control

Crystallization of diisopropylamine hydrobromide is pivotal for obtaining materials with desired ferroelectric properties. The compound exhibits a melting point of 248–252°C and high solubility in polar solvents such as water, enabling crystallization via cooling or antisolvent methods. Nuclear magnetic resonance (NMR) studies confirm the structural integrity of crystals, with sharp singlet peaks corresponding to the isopropyl groups and bromide counterion.

Ferroelectric phase control is achieved through solvent selection and cooling rates. Aqueous solutions crystallized at 5°C/min yield monoclinic phases with enhanced piezoelectric coefficients, whereas slower cooling (1°C/min) in ethanol/water mixtures produces orthorhombic polymorphs. X-ray diffraction (XRD) analysis reveals that rapid cooling promotes smaller crystal domains (∼50 nm) with higher remnant polarization (Pr = 1.2 µC/cm²), compared to larger domains (∼200 nm) in slowly cooled samples (Pr = 0.8 µC/cm²).

Table 2: Crystallization Parameters and Phase Outcomes

| Solvent | Cooling Rate (°C/min) | Crystal Phase | Domain Size (nm) | Remnant Polarization (µC/cm²) |

|---|---|---|---|---|

| Water | 5 | Monoclinic | 50 | 1.2 |

| Ethanol/Water | 1 | Orthorhombic | 200 | 0.8 |

Thin Film Deposition Approaches: Spin Coating vs. Thermal Evaporation

Thin films of diisopropylamine hydrobromide are critical for electronic applications, necessitating precise deposition techniques. Spin coating employs aqueous or ethanolic solutions (10–20 mg/mL), with spin speeds of 2000–4000 rpm producing uniform films (50–100 nm thickness). Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 2 nm for films annealed at 80°C, ideal for capacitor dielectrics.

In contrast, thermal evaporation requires sublimation at 150–180°C under vacuum (10⁻⁶ mbar), yielding amorphous films with thicknesses controllable to ±5 nm. However, decomposition above 200°C limits this method’s utility. X-ray photoelectron spectroscopy (XPS) confirms stoichiometric preservation in spin-coated films, whereas evaporated films exhibit minor bromide loss (∼5%) due to thermal dissociation.

Table 3: Thin Film Deposition Parameters and Characteristics

| Method | Solution Concentration (mg/mL) | Temperature (°C) | Thickness (nm) | Roughness (RMS, nm) | Crystallinity |

|---|---|---|---|---|---|

| Spin Coating | 15 | 80 | 75 | 1.8 | Polycrystalline |

| Thermal Evaporation | N/A | 160 | 100 | 3.2 | Amorphous |

Diisopropylamine hydrobromide, known systematically as diisopropylammonium bromide, exhibits complex hydrogen bonding networks that fundamentally govern its crystalline architecture and ferroelectric properties [1] [2]. The compound crystallizes in multiple polymorphic forms, with the most significant being the orthorhombic and monoclinic structures that demonstrate distinct hydrogen bonding arrangements [3] [4].

Hydrogen Bonding Architecture

The hydrogen bonding network in diisopropylamine hydrobromide is characterized by strong electrostatic interactions between the protonated nitrogen center of the diisopropylammonium cation and the bromide anion [1] [5]. The crystal structure reveals that each diisopropylammonium ion participates in multiple hydrogen bonding interactions, creating a three-dimensional network that stabilizes the crystalline lattice [3] [4].

Vibrational spectroscopic studies have identified distinct N-H and C=O stretching modes that provide direct evidence for hydrogen bonding interactions [3]. The temperature-dependent Fourier-transform infrared spectroscopy reveals that hydrogen-bonded N-H groups appear at approximately 3200 cm⁻¹, while free N-H groups are observed at 3247 cm⁻¹ [3]. The ratio of hydrogen-bonded to free groups increases significantly during crystallization processes, indicating the formation of extended hydrogen bonding networks [3].

Symmetry Breaking Mechanisms

The symmetry breaking phenomenon in diisopropylamine hydrobromide occurs through a temperature-induced phase transition from the non-polar orthorhombic structure (space group P2₁2₁2₁) to the ferroelectric monoclinic phase (space group P2₁) [6] [7]. This transition, which occurs at approximately 417 K, represents an irreversible symmetry-breaking event that fundamentally alters the material's electronic and structural properties [7].

The symmetry breaking is accompanied by specific crystallographic changes, as detailed in the following table:

| Phase | Space Group | Temperature Range (K) | Unit Cell Parameters |

|---|---|---|---|

| Orthorhombic | P2₁2₁2₁ | 298-417 | Non-polar |

| Monoclinic-II | P2₁ | 417-425 | a=7.7989 Å, b=8.0660 Å, c=7.8631 Å, β=116.336° |

| Monoclinic-I | P2₁/m | >425 | Paraelectric |

The symmetry breaking process involves the ordering of diisopropylammonium cations, which undergo conformational changes that break the centrosymmetric arrangement [6] [7]. This order-disorder behavior is directly responsible for the emergence of spontaneous polarization in the ferroelectric phase [7].

Network Topology and Structural Correlations

The hydrogen bonding network topology exhibits significant anisotropy, with preferential bonding directions that correlate directly with the ferroelectric polarization vector [4] [8]. High-resolution crystallographic analysis reveals that the hydrogen bonds form chains along specific crystallographic directions, creating pathways for charge transfer and polarization switching [4].

The bond distances and angles within the hydrogen bonding network show systematic variations with temperature and applied fields [3] [4]. Neutron diffraction studies indicate that N-H···Br⁻ hydrogen bonds have distances ranging from 2.8 to 3.2 Å, with the shorter distances corresponding to stronger electrostatic interactions [1] [4].

Dynamic studies using nuclear magnetic resonance spectroscopy reveal that the diisopropylammonium cations exhibit rotational motion about their C-N bonds [9]. This molecular mobility plays a crucial role in the symmetry breaking process, as the freezing of rotational degrees of freedom at the phase transition temperature leads to the establishment of long-range polar order [9].

Anisotropic Crystal Growth Mechanisms on Semiconductor Substrates

The growth of diisopropylamine hydrobromide crystals on semiconductor substrates exhibits pronounced anisotropic characteristics that are fundamentally controlled by interfacial interactions and substrate templating effects [4] [10]. These growth mechanisms are critical for understanding the formation of high-quality ferroelectric films with controlled domain structures [10].

Substrate-Mediated Growth Dynamics

The crystal growth of diisopropylamine hydrobromide on silicon substrates proceeds through a nucleation and growth mechanism that is strongly influenced by substrate surface chemistry [10]. Room-temperature growth has been successfully achieved using spin-coating methods from aqueous solutions, with the addition of crown ether additives serving as growth modulators [10].

The growth mechanism involves initial heterogeneous nucleation at substrate surface defects, followed by anisotropic crystal propagation along preferred crystallographic directions [10]. The resulting films exhibit discontinuous distribution on the substrate in narrow strips, with the polarization direction aligned along these strip formations [10].

Morphological analysis using polarized optical microscopy reveals that the nucleation density is highly dependent on supersaturation conditions [4]. Lower crystallization temperatures result in higher nucleation densities, leading to finer grain structures with enhanced domain boundary densities [4].

Interfacial Effects and Orientation Control

The interfacial interactions between diisopropylamine hydrobromide and semiconductor substrates play a decisive role in determining crystal orientation and growth morphology [10]. Silicon substrates with native oxide layers provide suitable nucleation sites while maintaining relatively weak interfacial bonding that allows for stress relaxation during growth [10].

Surface preparation methods significantly affect the resulting crystal quality and orientation [10]. Hydrophilic surface treatments enhance wetting and promote uniform nucleation, while hydrophobic treatments lead to island growth modes with larger individual crystallites [10].

The growth anisotropy manifests in several distinct morphological features:

| Growth Direction | Relative Growth Rate | Dominant Interactions | Resulting Morphology |

|---|---|---|---|

| [1] | Fast | Van der Waals | Plate-like crystals |

| Moderate | Hydrogen bonding | Rod-like structures | |

| [3] | Slow | Electrostatic | Needle morphology |

Temperature-Dependent Growth Kinetics

The growth kinetics of diisopropylamine hydrobromide crystals exhibit strong temperature dependence that affects both nucleation rates and crystal quality [4]. Isothermal crystallization studies at temperatures between 383 K and 393 K reveal optimal conditions for producing high-quality ferroelectric crystals [4].

At the optimal crystallization temperature of 383 K, the growth process produces fibrous structures with strong optical anisotropy [4]. These fibers exhibit alternating blue and yellow birefringence patterns under crossed polarizers, indicating well-developed crystallographic ordering [4].

The activation energy for crystal growth has been determined through temperature-dependent growth rate measurements [4]. The Arrhenius analysis yields an activation energy of approximately 85 kJ/mol for the growth process, suggesting that hydrogen bond formation is the rate-limiting step [4].

Kinetic studies also reveal that the growth process involves two distinct stages: an initial rapid nucleation phase followed by slower crystal maturation [4]. The transition between these stages occurs at approximately 30% of the total crystallization time and corresponds to the depletion of high-energy nucleation sites [4].

Epitaxial Strain Effects on Ferroelectric Response

The ferroelectric properties of diisopropylamine hydrobromide are profoundly influenced by epitaxial strain effects that arise from lattice mismatch with substrates and mechanical boundary conditions [11] [12]. These strain-property relationships are fundamental to understanding and optimizing the ferroelectric response in thin film applications [13] [12].

Strain-Polarization Coupling Mechanisms

Epitaxial strain in diisopropylamine hydrobromide films creates significant modifications to the spontaneous polarization through direct coupling between mechanical deformation and electric dipole moments [11] [12]. The piezoelectric nature of the material means that applied strains generate internal electric fields that can enhance or suppress the ferroelectric response depending on strain orientation and magnitude [11] [12].

Experimental measurements demonstrate that compressive epitaxial strain generally enhances the remnant polarization and increases the coercive field [14]. The strain-polarization relationship follows a approximately linear dependence for strains below 2%, with deviations at higher strain levels due to nonlinear elastic effects [11] [12].

The coupling between strain and polarization can be quantified through the electrostrictive coefficients, which relate mechanical strain to the square of the polarization [11]. For diisopropylamine hydrobromide, these coefficients show strong anisotropy that reflects the underlying crystal symmetry [8].

Critical Thickness and Relaxation Phenomena

The maintenance of coherent epitaxial strain in diisopropylamine hydrobromide films is limited by critical thickness effects beyond which plastic relaxation occurs through dislocation formation [12]. The critical thickness depends on the substrate-film lattice mismatch and follows the Matthews-Blakeslee model for dislocation nucleation [12].

For typical semiconductor substrates, the critical thickness ranges from 20 to 100 nanometers, depending on the specific substrate material and growth conditions [12]. Beyond this thickness, strain relaxation leads to the formation of threading dislocations that can significantly degrade the ferroelectric properties [12].

Strain relaxation processes exhibit time-dependent behavior, with initial elastic accommodation followed by plastic deformation [12]. High-resolution transmission electron microscopy studies reveal that dislocation networks form preferentially at film-substrate interfaces and propagate into the film during thermal cycling [12].

Substrate-Dependent Strain Engineering

Different substrate materials provide varying degrees of epitaxial strain that can be systematically exploited to tune ferroelectric properties [13] [12]. The strain state depends on the thermal expansion mismatch between film and substrate, in addition to the lattice parameter differences [13] [12].

The following table summarizes the strain effects for various substrate materials:

| Substrate Material | Lattice Mismatch (%) | Strain Type | Curie Temperature Shift (K) | Polarization Enhancement |

|---|---|---|---|---|

| Silicon | -2.1 | Compressive | +15 | 1.3× |

| Gallium Arsenide | +1.8 | Tensile | -8 | 0.9× |

| Strontium Titanate | -0.5 | Compressive | +5 | 1.1× |

| Sapphire | -3.2 | Compressive | +25 | 1.6× |

The strain engineering approach enables precise control over the ferroelectric phase transition temperature, with compressive strains generally increasing the Curie temperature while tensile strains have the opposite effect [11] [12]. This behavior is consistent with the Landau-Ginzburg theory of ferroelectric phase transitions, where strain acts as a conjugate field to the order parameter [11].

Dynamic Strain Response and Frequency Effects

The dynamic response of diisopropylamine hydrobromide to time-varying strains reveals frequency-dependent behavior that is important for high-frequency device applications [15]. Piezoresponse force microscopy measurements show that the strain-polarization coupling exhibits dispersion effects at frequencies above 1 MHz [4].

The frequency dependence arises from the finite response time of domain wall motion under applied stress [15]. Low-frequency measurements capture both intrinsic lattice deformation and domain switching contributions, while high-frequency response is dominated by intrinsic piezoelectric effects [15].

Temperature-dependent strain measurements reveal that the electromechanical coupling coefficients show significant variation near the ferroelectric phase transition [4]. The d₃₃ piezoelectric coefficient reaches a maximum value of 18 pC/N at temperatures approximately 10 K below the Curie temperature, consistent with the critical softening of elastic constants near phase transitions [4].